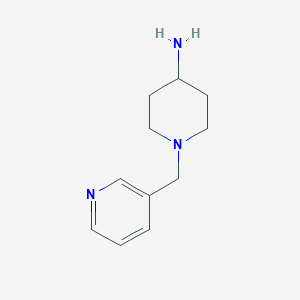
1-(Pyridin-3-ylmethyl)piperidin-4-amine
概要
説明
Synthesis Analysis
The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves complex chemical procedures that are tailored to introduce specific functional groups at desired positions on the pyridine and piperidine scaffolds. A common approach for synthesizing similar compounds involves the use of reductive amination techniques, catalytic hydrogenation, and condensation reactions (Smaliy et al., 2011). These methods provide a framework for the efficient synthesis of such compounds, highlighting the importance of precise control over the reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-ylmethyl)piperidin-4-amine is characterized by the presence of a pyridine and a piperidine ring, which are connected through a methylene bridge. This structure has been analyzed through various spectroscopic techniques, including NMR and X-ray crystallography, to confirm the arrangement of atoms and the geometry of the molecule. The crystal structure of related compounds reveals intricate details about the molecular conformation and the intermolecular interactions that govern the stability of these compounds in the solid state (Yıldırım et al., 2006).
Chemical Reactions and Properties
Compounds like 1-(Pyridin-3-ylmethyl)piperidin-4-amine participate in various chemical reactions that are essential for their functionalization and application in different domains. These reactions include but are not limited to, N-alkylation, amide hydrolysis, and reductive amination, which allow for the introduction of diverse functional groups into the molecule. Such reactions expand the chemical versatility of these compounds and enable their use in more complex chemical syntheses (Guca, 2014).
Physical Properties Analysis
The physical properties of 1-(Pyridin-3-ylmethyl)piperidin-4-amine, such as solubility, melting point, and boiling point, are critical for its handling and application in different scientific endeavors. These properties are determined by the compound's molecular structure and the nature of its intermolecular interactions. Studies on similar compounds have shown that factors such as hydrogen bonding, π-π interactions, and molecular symmetry play significant roles in defining these physical properties (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-3-ylmethyl)piperidin-4-amine, including its reactivity, stability, and interaction with various reagents, are fundamental to its application in chemical synthesis and drug development. These properties are influenced by the electronic distribution within the molecule and its functional groups, dictating its behavior in chemical reactions and its interaction with biological targets. The study of these properties is essential for the development of new compounds with improved efficacy and reduced toxicity (Ban et al., 2023).
科学的研究の応用
Receptor Binding and Dopamine Ligand Potential
- Compounds structurally related to 1-(Pyridin-3-ylmethyl)piperidin-4-amine, such as 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, have been synthesized and evaluated for their receptor binding capabilities. These compounds show potential as dopamine D4 receptor ligands, indicating their importance in neuroscientific research (Li Guca, 2014).
Anticancer Activity
- Piperazine-2,6-dione derivatives, synthesized from various amines including pyridin-3-ylmethanamine, demonstrated notable anticancer activity against multiple cancer cell lines. This highlights the potential role of 1-(Pyridin-3-ylmethyl)piperidin-4-amine derivatives in cancer research and therapy (Sandeep Kumar et al., 2013).
Chemosensor Development
- Bis(pyridine-2-ylmethyl)amine derivatives, closely related to 1-(Pyridin-3-ylmethyl)piperidin-4-amine, have been developed as colorimetric and fluorescent chemosensors for metal ions, such as Cu2+. These compounds have applications in environmental monitoring and biological research (Xu Zheng et al., 2016).
Coordination Chemistry and Polymer Formation
- Flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-3-ylmethyl)pyridin-2-amine, have been used to construct helical silver(I) coordination polymers. These findings contribute to the field of coordination chemistry and materials science (Zhuyan Zhang et al., 2013).
Synthesis and Functionalization
- Various synthetic approaches have been explored to create derivatives of 1-(Pyridin-3-ylmethyl)piperidin-4-amine, showcasing its versatility as a building block in organic synthesis. These methods have implications for pharmaceutical and materials science research (H. Tian et al., 2012).
Heterocyclic Amine Studies
- Research into the properties of heterocyclic amines, including piperidine and pyridine derivatives, provides insights into their basicity and reactivity. This is crucial for understanding the chemical behavior of 1-(Pyridin-3-ylmethyl)piperidin-4-amine in various environments (D. Ginsburg, 1967).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJQLZTWITCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424418 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperidin-4-amine | |
CAS RN |
160357-88-0 | |
| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

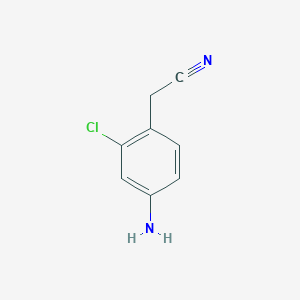
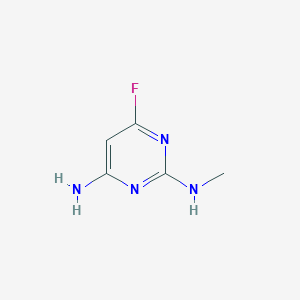
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

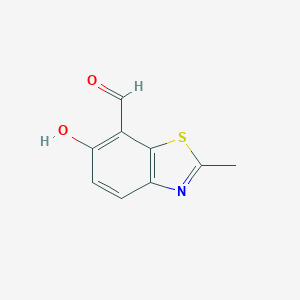

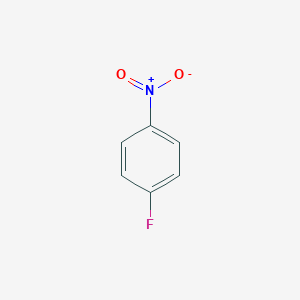
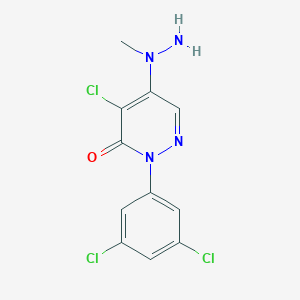
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
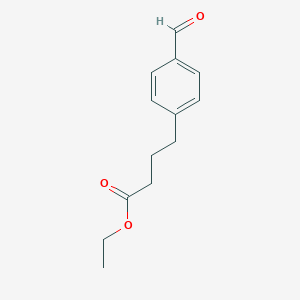

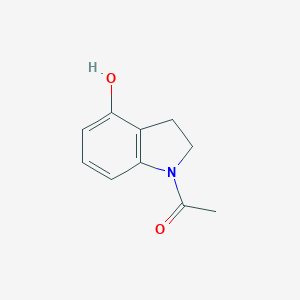
![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)
